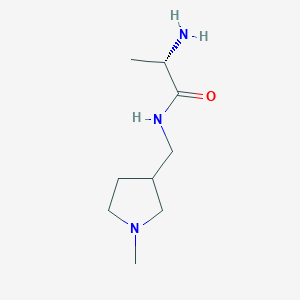
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its structural properties that influence biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H18N2O
- Molecular Weight : Approximately 198.28 g/mol
- Functional Groups : Contains an amino group and a pyrrolidine ring, which are crucial for its biological interactions.
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:
- Receptor Agonism : The compound has been identified as a potential agonist for specific receptors, indicating its role in modulating biological pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, similar to other pyrrolidine derivatives.
Table 1: Summary of Biological Activities
The mechanism of action involves the compound's ability to bind to specific molecular targets within the body. The presence of the pyrrolidine ring and the amino group facilitates interactions with enzymes and receptors, modulating their activities. This binding can lead to various physiological effects, including alterations in signaling pathways.
Case Studies and Research Findings
Research has demonstrated the compound's potential across various studies:
- Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity. For instance, it has been tested against pathogens like Staphylococcus aureus and Escherichia coli with promising results.
- Antifungal Activity : Similar studies have indicated antifungal properties, where the compound showed effectiveness against Candida albicans with MIC values ranging from 0.0048 to 0.039 mg/mL .
- Receptor Binding Studies : Research involving receptor binding assays has suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurological pathways .
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : Its potential as a therapeutic agent is under investigation, particularly for conditions requiring modulation of receptor activity.
- Research Tool : The compound is utilized in research settings to study enzyme interactions and metabolic pathways due to its unique structural features.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVUIRWXEFCHRS-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














